molecular formula C12H9BrO B8679582 (7-Bromo-1-naphthalenyl)ethanone

(7-Bromo-1-naphthalenyl)ethanone

Cat. No. B8679582
M. Wt: 249.10 g/mol
InChI Key: XPIBNCGHRJCREA-UHFFFAOYSA-N
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Patent
US04391816

Procedure details

A sodium hypochlorite solution was prepared by introducing chlorine gas (28 g, 0.79 mole) into a solution of NaOH (38 g) in 600 ml of ice water. Solid (7-bromo-1-naphthalenyl)ethanone (19.7 g, 0.079 mole) was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (10 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 14.7 g (two crops) of the title compound; mp 227-230° C.; NMR (CDCl3) δ 7.55-8.35 (m, 5H), 9.11 (d, J=2 Hz, 1H); IR (CHCl3) 2800, 1672, 1609, 1683, 1668 cm-1.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCl.[OH-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16](=[O:18])C)=[CH:8][CH:7]=1.[Cl:19][O-].[Na+]>>[Cl:19][O-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16]([OH:18])=[O:3])=[CH:8][CH:7]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClCl
Name
Quantity
38 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
600 mL
Type
solvent
Smiles
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
BrC1=CC=C2C=CC=C(C2=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
ADDITION
Type
ADDITION
Details
Sodium metabisulfite (10 g) was added to the
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The collected precipitate was crystallized
ADDITION
Type
ADDITION
Details
by the addition of water

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Na+]
Name
Type
product
Smiles
BrC1=CC=C2C=CC=C(C2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04391816

Procedure details

A sodium hypochlorite solution was prepared by introducing chlorine gas (28 g, 0.79 mole) into a solution of NaOH (38 g) in 600 ml of ice water. Solid (7-bromo-1-naphthalenyl)ethanone (19.7 g, 0.079 mole) was added to the stirred sodium hypochlorite solution at 0° C. and then the mixture was heated on a steam bath for 1 hr. The precipitate was removed by filtration. Sodium metabisulfite (10 g) was added to the cooled (0° C.) filtrate. The mixture was adjusted to pH 5 with concentrated HCl. The precipitate was collected and dried. The collected precipitate was crystallized from boiling ethanol by the addition of water to afford 14.7 g (two crops) of the title compound; mp 227-230° C.; NMR (CDCl3) δ 7.55-8.35 (m, 5H), 9.11 (d, J=2 Hz, 1H); IR (CHCl3) 2800, 1672, 1609, 1683, 1668 cm-1.
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
38 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
ClCl.[OH-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16](=[O:18])C)=[CH:8][CH:7]=1.[Cl:19][O-].[Na+]>>[Cl:19][O-:3].[Na+:4].[Br:5][C:6]1[CH:15]=[C:14]2[C:9]([CH:10]=[CH:11][CH:12]=[C:13]2[C:16]([OH:18])=[O:3])=[CH:8][CH:7]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
ClCl
Name
Quantity
38 g
Type
reactant
Smiles
[OH-].[Na+]
Name
ice water
Quantity
600 mL
Type
solvent
Smiles
Step Two
Name
Quantity
19.7 g
Type
reactant
Smiles
BrC1=CC=C2C=CC=C(C2=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on a steam bath for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The precipitate was removed by filtration
ADDITION
Type
ADDITION
Details
Sodium metabisulfite (10 g) was added to the
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The collected precipitate was crystallized
ADDITION
Type
ADDITION
Details
by the addition of water

Outcomes

Product
Name
Type
product
Smiles
Cl[O-].[Na+]
Name
Type
product
Smiles
BrC1=CC=C2C=CC=C(C2=C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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